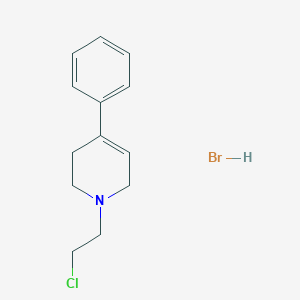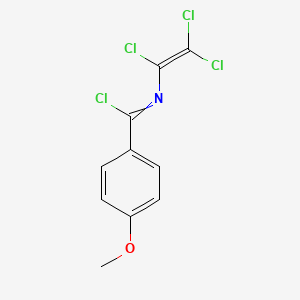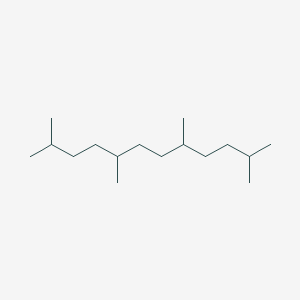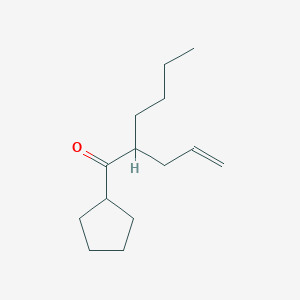
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentyl ring attached to a hexanone chain with a prop-2-en-1-yl substituent
Métodos De Preparación
The synthesis of 1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-(prop-2-en-1-yl)hexan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one can be compared with similar compounds such as:
1-Cyclopentyl-2-propyn-1-one: This compound has a similar cyclopentyl ring but features a propynyl group instead of a prop-2-en-1-yl group.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This compound has a cyclohexyl ring and a phenylpropynyl group, differing in both ring size and substituent structure.
The uniqueness of this compound lies in its specific combination of a cyclopentyl ring and a prop-2-en-1-yl substituent, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
50395-60-3 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
1-cyclopentyl-2-prop-2-enylhexan-1-one |
InChI |
InChI=1S/C14H24O/c1-3-5-9-12(8-4-2)14(15)13-10-6-7-11-13/h4,12-13H,2-3,5-11H2,1H3 |
Clave InChI |
SGNYYJATJICSHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=C)C(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
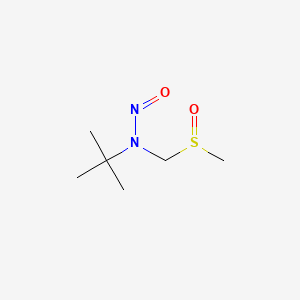
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
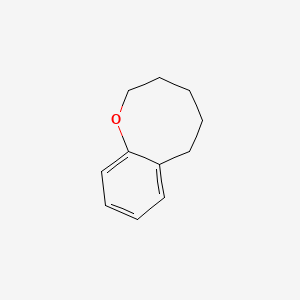
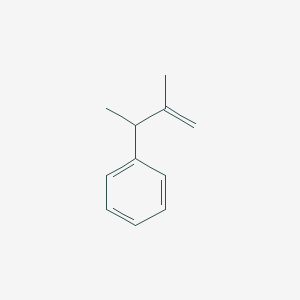
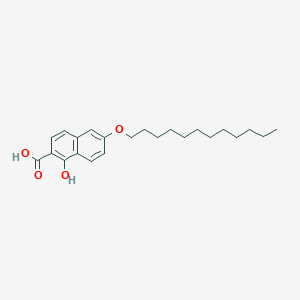


![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
